molecular formula C16H18N2O4 B15213037 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol

2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol

Cat. No.: B15213037
M. Wt: 302.32 g/mol
InChI Key: QYEAUKDFOCSYPA-CDJQDVQCSA-N
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Description

2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a nitrovinyl group, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the nitrovinyl group through a nitration reaction. The methoxy and methyl groups can be introduced via alkylation reactions. The final step might involve the formation of the butenol side chain through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The nitrovinyl group might participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

(E)-2-methoxy-2-methyl-4-[3-[(E)-2-nitroethenyl]-1H-indol-4-yl]but-3-en-1-ol

InChI

InChI=1S/C16H18N2O4/c1-16(11-19,22-2)8-6-12-4-3-5-14-15(12)13(10-17-14)7-9-18(20)21/h3-10,17,19H,11H2,1-2H3/b8-6+,9-7+

InChI Key

QYEAUKDFOCSYPA-CDJQDVQCSA-N

Isomeric SMILES

CC(CO)(/C=C/C1=C2C(=CC=C1)NC=C2/C=C/[N+](=O)[O-])OC

Canonical SMILES

CC(CO)(C=CC1=C2C(=CC=C1)NC=C2C=C[N+](=O)[O-])OC

Origin of Product

United States

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